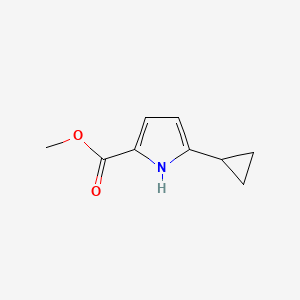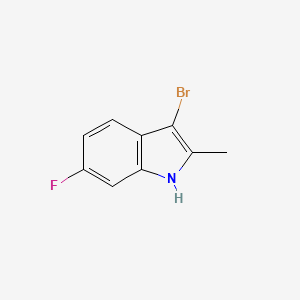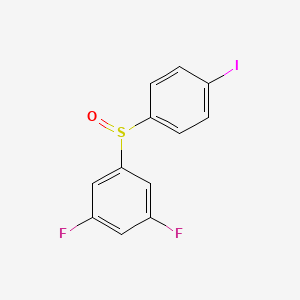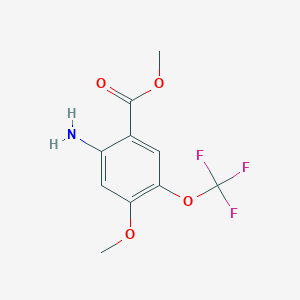
Methyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate: is an organic compound with the molecular formula C10H10F3NO4 and a molecular weight of 265.19 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate benzoic acid derivative.
Esterification: The benzoic acid derivative is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Amination: The methyl ester is then subjected to amination using ammonia or an amine source to introduce the amino group.
Trifluoromethoxylation: Finally, the trifluoromethoxy group is introduced using a trifluoromethylating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Commonly used techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are employed in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme inhibition .
Industry: In the industrial sector, this compound is employed in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
- Methyl 2-amino-5-(trifluoromethoxy)benzoate
- Methyl 2-amino-4-methoxybenzoate
- Methyl 2-amino-5-methoxybenzoate
Properties
Molecular Formula |
C10H10F3NO4 |
|---|---|
Molecular Weight |
265.19 g/mol |
IUPAC Name |
methyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C10H10F3NO4/c1-16-7-4-6(14)5(9(15)17-2)3-8(7)18-10(11,12)13/h3-4H,14H2,1-2H3 |
InChI Key |
MYWYASSBDPQLTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)OC)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-Iodospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13676479.png)
![[2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] octanoate](/img/structure/B13676481.png)
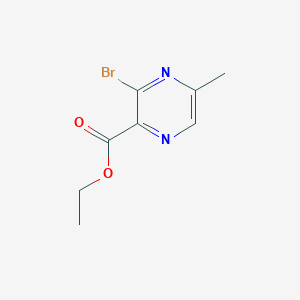
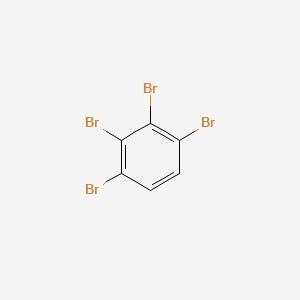
![Methyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13676493.png)
![Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate](/img/structure/B13676505.png)
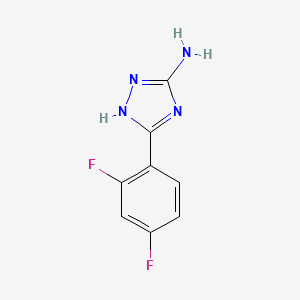
![6-Bromo-3-(bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13676512.png)
![Ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13676520.png)
